(2S)-2-bromo-3-hydroxypropanoic acid
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Overview
Description
(2S)-2-bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-bromo-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-3-hydroxypropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-bromo-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form (S)-3-hydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming (S)-2-bromo-3-oxopropanoic acid.
Reduction: The compound can be reduced to (S)-2-bromo-3-hydroxypropanoic acid using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: (S)-3-hydroxypropanoic acid
Oxidation: (S)-2-bromo-3-oxopropanoic acid
Reduction: (S)-2-bromo-3-hydroxypropanoic acid
Scientific Research Applications
(2S)-2-bromo-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-bromo-3-hydroxypropanoic acid: The enantiomer of (2S)-2-bromo-3-hydroxypropanoic acid, with similar chemical properties but different biological activities.
(S)-3-hydroxypropanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
(S)-2-bromo-3-oxopropanoic acid: An oxidized form of this compound with distinct chemical properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group
Properties
IUPAC Name |
(2S)-2-bromo-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-REOHCLBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549090 |
Source
|
Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70671-46-4 |
Source
|
Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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